PD 168368
Overview
Description
PD 168368 is a synthetic organic compound known for its role as a potent, competitive, and selective antagonist of neuromedin B receptors. Neuromedin B is a mammalian peptide involved in various physiological processes, including smooth muscle contraction and the regulation of cell growth .
Mechanism of Action
Target of Action
PD 168368 is a potent, competitive, and selective antagonist of the neuromedin B receptor (NMB-R) with a Ki of 15–45 nM . It also acts as an antagonist for the gastrin-releasing peptide receptor (GRPR) with an IC50 of 3500 nM . Additionally, this compound is a mixed agonist for FPR1, FPR2, and FPR3 with EC50s of 0.57, 0.24, and 2.7 nM, respectively .
Mode of Action
This compound interacts with its targets by competitively binding to the neuromedin B receptor (NMB-R), thereby inhibiting the receptor’s function . It also acts as an antagonist for the gastrin-releasing peptide receptor (GRPR), reducing its activity . As an agonist for FPR1, FPR2, and FPR3, this compound stimulates these receptors, enhancing their activity .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the activation of mTOR/p70S6K/4EBP1 and AKT/GSK-3β pathways in breast cancer cells . These pathways are involved in cell growth, proliferation, and survival. By inhibiting these pathways, this compound can suppress the growth and proliferation of cancer cells .
Result of Action
This compound has been shown to suppress the migration and invasion of the human breast cancer cell line MDA-MB-231 . It reduces epithelial-mesenchymal transition (EMT) of breast cancer cells by upregulating E-cadherin and downregulating vimentin . In addition, this compound potently inhibits in vivo metastasis of breast cancer .
Biochemical Analysis
Biochemical Properties
PD 168368 interacts with neuromedin B receptors (NMBR; IC50=96 nM) and gastrin-releasing peptide receptor (GRPR; IC50=3500 nM) in a competitive manner . It also acts as a mixed agonist for FPR1/FPR2/FPR3 with EC50s of 0.57, 0.24, and 2.7 nM, respectively . These interactions play a crucial role in its biochemical properties.
Cellular Effects
This compound has been shown to suppress migration and invasion of the human breast cancer cell line MDA-MB-231 . It reduces epithelial-mesenchymal transition (EMT) of breast cancer cells by upregulating E-cadherin and downregulating vimentin . It also influences cell function by suppressing the activation of mTOR/p70S6K/4EBP1 and AKT/GSK-3β pathways in breast cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with NMB receptors and gastrin-releasing peptide receptors . It blocks the elevation of intracellular calcium and release of inositol phosphate induced by NMB in cells expressing NMB receptors . It also inhibits the activation of mTOR/p70S6K/4EBP1 and AKT/GSK-3β pathways in breast cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At a dosage of 1.2 mg/kg, it has been shown to inhibit metastasis of breast cancer in mice
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD 168368 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
PD 168368 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
PD 168368 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of neuromedin B receptors.
Biology: Investigated for its role in regulating cell growth and differentiation.
Medicine: Explored for its potential in cancer therapy, particularly in inhibiting the migration and invasion of cancer cells.
Industry: Utilized in the development of new drugs and therapeutic agents
Comparison with Similar Compounds
PD 168368 is unique in its high selectivity and potency as a neuromedin B receptor antagonist. Similar compounds include:
Bombesin receptor antagonists: These compounds also target neuromedin B receptors but may have different selectivity profiles.
Gastrin-releasing peptide receptor antagonists: These compounds target related receptors but with varying degrees of selectivity and potency.
This compound stands out due to its high affinity for neuromedin B receptors and its ability to inhibit cancer cell migration and invasion, making it a valuable tool in cancer research .
Properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N6O4/c1-30(19-22-20-33-26-10-4-3-9-25(22)26,36-29(39)35-23-12-14-24(15-13-23)37(40)41)28(38)34-21-31(16-6-2-7-17-31)27-11-5-8-18-32-27/h3-5,8-15,18,20,33H,2,6-7,16-17,19,21H2,1H3,(H,34,38)(H2,35,36,39)/t30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDXUTWMFMAQJO-PMERELPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=CC=CC=N4)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=CC=CC=N4)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.